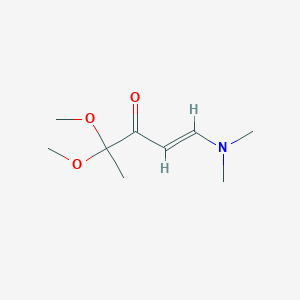

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one is an organic compound with a unique structure that includes both dimethylamino and dimethoxy functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 4,4-dimethoxy-pent-1-en-3-one moiety. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or other amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dimethoxy groups may influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylformamide (DMF): Similar in having a dimethylamino group but lacks the dimethoxy functionality.

Dimethyl sulfoxide (DMSO): Shares the dimethyl groups but has a sulfoxide instead of the dimethoxy and enone structure.

4-Dimethylaminopyridine (DMAP): Contains a dimethylamino group but is structurally different with a pyridine ring.

Uniqueness

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one is unique due to its combination of dimethylamino and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

(E)-1-Dimethylamino-4,4-dimethoxy-pent-1-en-3-one, a compound with the molecular formula C9H17NO3 and a molar mass of 187.24 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features:

- Dimethylamino Group : This moiety can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity with biological targets.

- Dimethoxy Groups : These groups influence the compound's solubility and stability, which are critical for its interaction with enzymes and receptors.

The compound is known to participate in Michael addition reactions, where nucleophiles can add to the β-carbon of the enone structure. This reaction can lead to covalent modifications of proteins, particularly those containing nucleophilic residues like cysteine. Such modifications can significantly alter protein function and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly cysteine proteases. This inhibition may be linked to its ability to form covalent bonds with active site residues .

- Anticancer Properties : Compounds structurally related to this compound have shown promise in cancer research. Studies suggest that these compounds may induce apoptosis in cancer cells through modulation of key signaling pathways.

Case Studies

- Mechanistic Studies : In vitro studies have demonstrated that this compound can effectively inhibit enzyme activity by modifying cysteine residues. This was evidenced by assays measuring enzyme kinetics before and after exposure to the compound .

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Bis(4-(dimethylamino)benzylidene)-1-propyl-4-piperidone | Contains piperidone ring | Exhibits different biological activity due to cyclic structure |

| (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one | Conjugated diene system | Potentially different reactivity patterns due to extended conjugation |

| 4-(dimethylamino)phenylacetone | Simple ketone structure | Less complex than target compound but retains dimethylamino group |

This comparison highlights the unique combination of functional groups in this compound that may confer distinct chemical reactivity and biological properties compared to its analogs .

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRSIQWVIJSERH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.